molecular formula C20H29N5O B5488377 4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

4-[2-(1H-benzimidazol-1-yl)propanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane

Cat. No.: B5488377
M. Wt: 355.5 g/mol
InChI Key: OZYNGZRBLRPBFY-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .


Synthesis Analysis

Benzimidazole derivatives have been synthesized by researchers in various ways . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can vary greatly depending on the specific compound . For example, the molecular formula of 2-(1H-Benzimidazol-1-yl)propanoate is C10H9N2O2 .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can also vary greatly. For example, the reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary. For example, the average mass of 2-(1H-Benzimidazol-1-yl)propanoate is 189.191 Da .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can depend on their specific structure and the biological system they interact with . For example, substituted benzimidazoles have shown nanomolar activity against respiratory syncytial virus .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undecan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O/c1-16(25-15-21-17-6-4-5-7-18(17)25)19(26)24-13-12-23(3)20(14-24)8-10-22(2)11-9-20/h4-7,15-16H,8-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYNGZRBLRPBFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(C2(C1)CCN(CC2)C)C)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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